molecular formula C19H20N2O4 B4560920 N-[5-methoxy-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

N-[5-methoxy-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

Cat. No.: B4560920
M. Wt: 340.4 g/mol
InChI Key: YNZLAZQJKYDMFA-UHFFFAOYSA-N
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Description

N-[5-methoxy-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.14230712 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds demonstrated promising activities, highlighting the potential of such derivatives in antimicrobial applications (Debnath & Ganguly, 2015).

Comparative Metabolism Studies

  • Comparative metabolism studies of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes have provided insights into the metabolic pathways and potential toxicological profiles of related compounds, suggesting the importance of such studies in understanding the safety and efficacy of chemical derivatives (Coleman et al., 2000).

Chemoselective Acetylation for Antimalarial Drug Synthesis

  • The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrates the utility of such chemical modifications in the development of therapeutic agents. This process optimization study illustrates the potential of utilizing enzyme-catalyzed reactions for drug synthesis (Magadum & Yadav, 2018).

Green Synthesis of Dye Intermediates

  • The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, using a novel Pd/C catalyst, showcases the application of environmentally friendly methods in the production of industrial chemicals. This approach reduces the environmental impact associated with traditional synthesis methods (Zhang Qun-feng, 2008).

Molecular Docking and Enzyme Inhibitory Activities

  • The design, synthesis, and evaluation of novel derivatives, including N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide, for anti-inflammatory activity and p38α MAP kinase inhibition, highlight the therapeutic potential of such compounds in treating inflammation and related disorders (Tariq et al., 2018).

Properties

IUPAC Name

N-[5-methoxy-2-oxo-1-(2-phenoxyethyl)-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(22)20-18-16-12-15(24-2)8-9-17(16)21(19(18)23)10-11-25-14-6-4-3-5-7-14/h3-9,12,18H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLAZQJKYDMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)OC)N(C1=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-methoxy-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
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N-[5-methoxy-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
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N-[5-methoxy-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
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N-[5-methoxy-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 5
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N-[5-methoxy-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 6
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N-[5-methoxy-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.